molecular formula C22H24N4O2 B5421124 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline

2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline

Katalognummer: B5421124
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: IMVUPSUNSIJJFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline is a compound that has been extensively studied due to its potential therapeutic applications. It is a quinoxaline derivative that exhibits strong binding affinity for certain receptors in the central nervous system. In

Wirkmechanismus

The exact mechanism of action of 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor, which may modulate dopaminergic neurotransmission in certain brain regions. It may also act as a partial agonist at the serotonin 5-HT1A receptor, which may modulate serotonergic neurotransmission in certain brain regions.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in certain brain regions, which may have implications for the treatment of addiction and other disorders. It has also been shown to decrease anxiety-like behavior in animal models, which may have implications for the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is its moderate affinity for the serotonin 5-HT1A receptor, which may complicate the interpretation of certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline. One direction is to further elucidate its mechanism of action at the dopamine D3 and serotonin 5-HT1A receptors, which may provide insights into the pathophysiology of addiction, schizophrenia, and other disorders. Another direction is to explore its potential therapeutic applications in these and other disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its high affinity for the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in these disorders. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications.

Synthesemethoden

The synthesis of 2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline involves the reaction of 3-bromo-2-methoxyquinoxaline with 3-(4-phenyl-1-piperazinyl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by column chromatography and characterized by various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of addiction, schizophrenia, and other disorders. It also exhibits moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

Eigenschaften

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-22-20(23-18-9-5-6-10-19(18)24-22)11-12-21(27)26-15-13-25(14-16-26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVUPSUNSIJJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.